5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
Descripción
This compound features a 1,2,4-oxadiazole core substituted at position 3 with pyrimidin-2-yl and at position 5 with a 1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl group. The oxalate counterion likely enhances aqueous solubility, a critical factor for bioavailability in drug development. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive oxadiazole derivatives reported in antiviral, anticancer, and antimicrobial research .
Propiedades
IUPAC Name |
5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS.C2H2O4/c1-9-17-11(8-22-9)7-20-5-10(6-20)14-18-13(19-21-14)12-15-3-2-4-16-12;3-1(4)2(5)6/h2-4,8,10H,5-7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFEWMVTBLQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate (CAS: 1351596-31-0) is a complex organic compound characterized by the presence of a 1,2,4-oxadiazole ring, which has been associated with diverse biological activities. This compound integrates functional groups that may enhance its pharmacological potential, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. The structure features a methylthiazole group and a pyrimidine ring, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| CAS Number | 1351596-31-0 |
| Molecular Formula | C₁₆H₁₆N₆O₅S |
| Molecular Weight | 404.4 g/mol |
| Biological Activity | Antimicrobial, Anticancer |
Biological Activity Overview
The biological activity of 1,2,4-oxadiazole derivatives has been extensively studied, revealing their potential in various therapeutic areas:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have demonstrated significant antibacterial and antifungal properties. A study highlighted that derivatives with 1,3,4-oxadiazole rings exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, some compounds have shown inhibitory effects on human carbonic anhydrases (hCA), which are implicated in tumor growth . The compound's structural components suggest it may interact similarly with cancer-related pathways.
- Anti-inflammatory and Analgesic Effects : Several studies have reported anti-inflammatory properties for oxadiazole derivatives, indicating their potential use in pain management therapies .
Study on Antimicrobial Activity
Dhumal et al. (2016) synthesized various oxadiazole derivatives and tested them against Mycobacterium bovis. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria. Molecular docking studies revealed significant binding affinity to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .
Antitumor Activity Assessment
In another study focused on novel oxadiazole derivatives, compounds were evaluated for their cytotoxicity against MCF-7 breast cancer cells. Some derivatives exhibited potent anticancer activity with IC50 values in the nanomolar range . This suggests that modifications to the oxadiazole structure can enhance biological efficacy.
While specific mechanisms for this compound remain underexplored, similar compounds have been shown to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Some oxadiazole derivatives affect bacterial cell membranes leading to cell lysis.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:
*Estimated based on structural formula.
Key Observations:
- Azetidine vs. Larger Rings : The target’s azetidine ring may confer greater metabolic stability compared to five-membered rings (e.g., pyrrolidine in ’s compounds 1a/1b) due to reduced ring strain and altered enzyme interactions .
- Thiazole vs. Aryl Groups : The 2-methylthiazole substituent in the target compound could enhance binding to thiamine-dependent enzymes or receptors compared to purely aromatic groups (e.g., phenyl in 5d/5g) .
- Oxalate Salt : Unlike neutral analogs (e.g., 5d, 5g), the oxalate salt likely improves solubility, a critical advantage for oral bioavailability .
Q & A
Basic: What are the standard synthetic protocols for preparing the oxadiazole core in this compound?
The oxadiazole ring is typically synthesized via cyclization of amidoxime precursors. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate dehydration and cyclization under reflux conditions. For example:
- Step 1 : React amidoxime derivatives with POCl₃ at 80–100°C for 4–6 hours to form the oxadiazole ring .
- Step 2 : Purify intermediates using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical parameters : Excess POCl₃ improves yield, while slow cooling during recrystallization enhances purity.
Basic: Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
A multi-technique approach is required:
- 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., pyrimidine protons at δ 8.6–9.2 ppm; oxadiazole carbons at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₇O₃S: 428.1092) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Table 1 : Key NMR Assignments
| Functional Group | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| Pyrimidine ring | 8.6–9.2 | 156–162 |
| Oxadiazole ring | – | 165–170 |
| Azetidine methyl | 2.5–3.0 | 40–45 |
Advanced: How can researchers address low yields in the azetidine coupling step?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Acid/Base Systems : Use triethylamine (TEA) or DMAP to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates .
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 100–120°C | 15–20% |
| Catalyst (DMAP) | 5 mol% | 25% |
| Solvent (DMF) | Anhydrous | 30% |
Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo assays?
Contradictions may arise from metabolic instability or poor bioavailability. Methodological solutions:
- Metabolite Identification : Use LC-MS/MS to track degradation products in plasma .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance metabolic stability .
- Dosing Regimen Adjustments : Test sustained-release formulations (e.g., PEGylated nanoparticles) to prolong half-life .
Advanced: What computational approaches are validated for predicting this compound’s reactivity with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding with pyrimidine nitrogen atoms and π-π stacking with aromatic residues .
- MD Simulations : GROMACS-based 100-ns trajectories assess binding stability under physiological conditions (e.g., RMSD < 2 Å indicates stable complexes) .
- QSAR Models : Correlate substituent electronegativity with antifungal IC₅₀ values (R² > 0.85) .
Advanced: How to design derivatives with improved selectivity for kinase inhibition?
- Core Modifications : Replace the 2-methylthiazole with a 4-aminothiazole to enhance hydrogen bonding with ATP-binding pockets .
- Salt Formation : Prepare mesylate or tosylate salts to improve aqueous solubility (e.g., oxalate salt solubility: 2.1 mg/mL vs. mesylate: 8.9 mg/mL) .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
